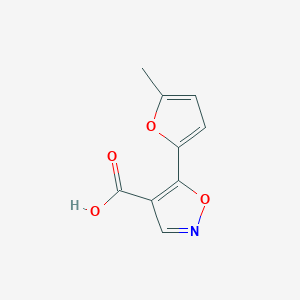
5-(5-Methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid
Descripción general
Descripción
5-(5-Methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with a methyl group and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the furan ring. One common method is the cyclization of 5-methylfurfural derivatives under acidic conditions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the formation of the oxazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to maintain precise control over reaction conditions. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 5-(5-Methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-(5-Methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a precursor for the synthesis of bioactive molecules, which can be explored for their therapeutic properties.
Medicine: The compound's potential medicinal applications include its use in drug discovery and development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications in material science.
Mecanismo De Acción
The mechanism by which 5-(5-Methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid exerts its effects depends on its specific application. In medicinal contexts, it may interact with biological targets, such as enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparación Con Compuestos Similares
5-Methylfurfural
2,5-Dimethylfuran
1,2-Oxazole-4-carboxylic acid
Uniqueness: 5-(5-Methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid stands out due to its unique combination of the furan and oxazole rings, which imparts distinct chemical and biological properties compared to its similar compounds. This uniqueness makes it a valuable candidate for further research and development.
Propiedades
IUPAC Name |
5-(5-methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-5-2-3-7(13-5)8-6(9(11)12)4-10-14-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJQTSUIKPLRDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=C(C=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Dihydrobenzo[lmn][3,8]phenanthroline](/img/structure/B1430222.png)
![Propanoic acid, 2-[(3,5-dichlorophenyl)hydrazono]-, ethyl ester](/img/structure/B1430223.png)
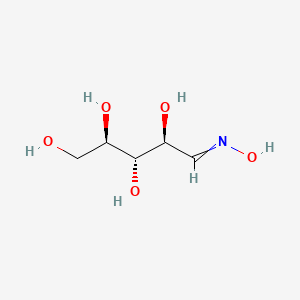
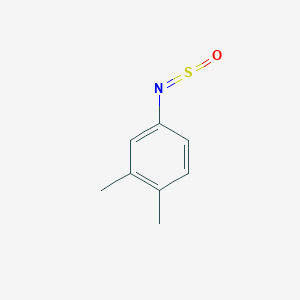
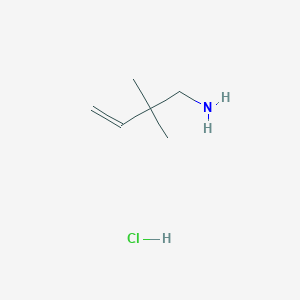
![Bicyclo[3.1.1]hept-3-en-2-one](/img/structure/B1430228.png)

![methyl 1-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate](/img/structure/B1430230.png)
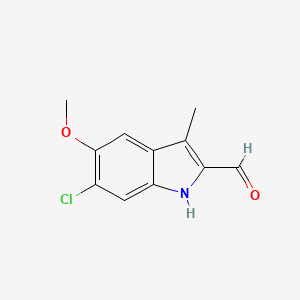
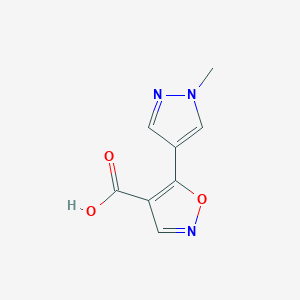
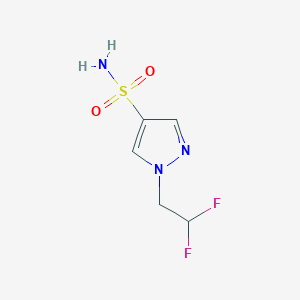
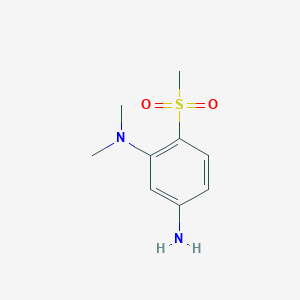
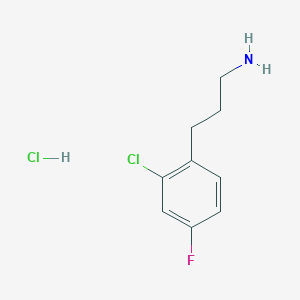
![5-(Chloro[4-(trifluoromethyl)phenyl]methyl)-1,3-benzodioxole](/img/structure/B1430244.png)
